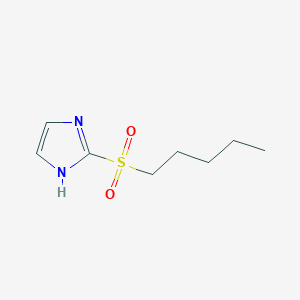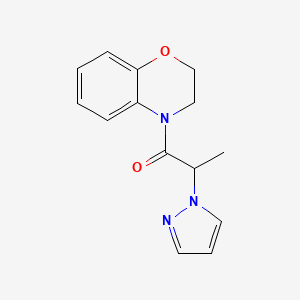
1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-2-pyrazol-1-ylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-2-pyrazol-1-ylpropan-1-one (DBPP) is a chemical compound that has been studied for its potential applications in various scientific fields. It belongs to the class of benzoxazinone derivatives and has been shown to possess interesting biological properties. In
科学的研究の応用
1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-2-pyrazol-1-ylpropan-1-one has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties. In medicinal chemistry, 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-2-pyrazol-1-ylpropan-1-one has been used as a lead compound for the development of new drugs targeting various diseases.
作用機序
The mechanism of action of 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-2-pyrazol-1-ylpropan-1-one is not fully understood, but it has been shown to interact with various biological targets, including enzymes and receptors. It has been suggested that 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-2-pyrazol-1-ylpropan-1-one may inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It may also activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-2-pyrazol-1-ylpropan-1-one has been shown to possess interesting biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor alpha (TNF-α). It has also been shown to induce apoptosis in cancer cells and inhibit their proliferation. In vivo studies have demonstrated its analgesic and anti-inflammatory effects in animal models of pain and inflammation.
実験室実験の利点と制限
1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-2-pyrazol-1-ylpropan-1-one has several advantages for lab experiments, including its relatively simple synthesis method, its stability under various conditions, and its potential applications in various scientific fields. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-2-pyrazol-1-ylpropan-1-one. One potential direction is the development of new derivatives with improved pharmacological properties. Another direction is the investigation of its potential applications in other scientific fields, such as materials science and catalysis. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential therapeutic applications in various diseases.
Conclusion:
In conclusion, 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-2-pyrazol-1-ylpropan-1-one is a chemical compound that has been studied for its potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully explore its potential applications and to develop new derivatives with improved pharmacological properties.
合成法
1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-2-pyrazol-1-ylpropan-1-one can be synthesized through a multi-step reaction process involving the condensation of 2-aminopyrazole and 2-hydroxybenzaldehyde to form 2-(2-hydroxyphenyl)pyrazole, which is then reacted with ethyl acetoacetate to form the intermediate product. The final product, 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-2-pyrazol-1-ylpropan-1-one, is obtained through a cyclization reaction using acetic anhydride and sulfuric acid.
特性
IUPAC Name |
1-(2,3-dihydro-1,4-benzoxazin-4-yl)-2-pyrazol-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-11(17-8-4-7-15-17)14(18)16-9-10-19-13-6-3-2-5-12(13)16/h2-8,11H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGXSXXSJFSZLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOC2=CC=CC=C21)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-2-pyrazol-1-ylpropan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-3-[(E)-3-pyridin-3-ylprop-2-enoyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B7558582.png)
![N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B7558596.png)
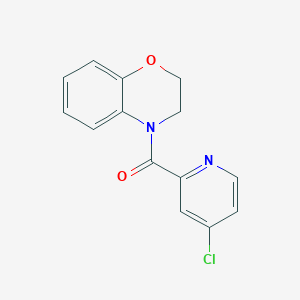






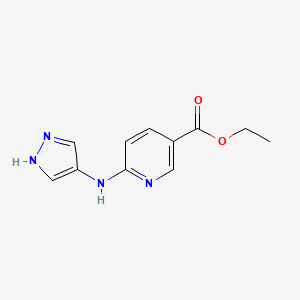

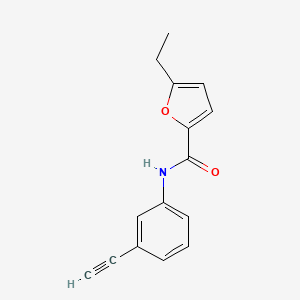
![N-[(5-bromofuran-2-yl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7558684.png)
